N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide is a pyrrole derivative potentially belonging to the class of aroyl-pyrrolyl hydroxyamides, which have been investigated for their histone deacetylase inhibitory activity [, ]. Although not specifically researched, its structure suggests it could share similar properties with other pyrrole-based compounds, making it a potential candidate for investigating its biological activity and therapeutic potential, particularly in cancer and related fields.
This compound can be classified as an amide due to the presence of the carboxamide functional group. It is synthesized through various organic reactions involving pyrrole derivatives, furan, and phenylacetyl compounds. The structural features of this compound suggest potential pharmacological properties, making it a subject of interest in drug discovery and development.
The synthesis of N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide typically involves several key steps:
Specific methodologies may vary, but techniques such as refluxing in organic solvents, microwave-assisted synthesis, or using catalytic conditions are commonly employed to enhance yields and selectivity in the synthesis process. Analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound.
The molecular formula for N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide is . Its structure features:
The molecular weight of this compound is approximately 296.32 g/mol. The arrangement of atoms within the molecule can be represented in structural formulas that illustrate bond connectivity and geometry.
N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide can participate in various chemical reactions, including:
Reactivity patterns are influenced by the electronic effects of substituents on the pyrrole ring. The presence of electron-withdrawing groups can enhance electrophilicity, while electron-donating groups may stabilize nucleophiles.
The mechanism of action for N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide is not fully elucidated but is hypothesized to involve:
Experimental studies using cell lines or animal models could provide insight into its pharmacodynamics and pharmacokinetics, helping to establish dose-response relationships and therapeutic indices.
N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide typically exhibits:
The compound is expected to demonstrate stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH or temperatures. Its reactivity profile indicates potential interactions with nucleophiles due to the presence of electrophilic sites on its structure.
N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide has potential applications in:
Mycobacterial membrane protein Large 3 (MmpL3) represents a clinically validated target for tuberculosis therapeutics due to its essential role in transporting trehalose monomycolates (TMM) across the inner membrane of Mycobacterium tuberculosis (Mtb). This transporter utilizes proton-motive force to drive lipid translocation, a process critical for constructing the mycobacterial cell envelope—a major determinant of virulence and drug resistance [5] [8]. The structural architecture of MmpL3 features a central transmembrane channel housing a conserved proton-relay pathway centered on residues Asp645 and Tyr646. Disruption of this pathway collapses the proton gradient, halting TMM transport and causing lethal cell wall defects [2] [8].
N-(2-Furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide belongs to the broader class of pyrrole-2-carboxamides designed to exploit this vulnerability. X-ray crystallography of homologous inhibitors (e.g., NITD-349, SPIRO) bound to MmpL3 reveals deep penetration into the hydrophobic translocation channel, inducing conformational changes that sterically block proton transfer. Specifically, these compounds insert aromatic/hydrophobic moieties into subsites S3 (residues F260, S293, F649) and S5 (residues I249, V259, I662), while engaging Asp645 via hydrogen-bond donor/acceptor groups [2] [3]. This dual mechanism—obstructing substrate passage and disrupting proton coupling—provides the structural rationale for the compound’s antimycobacterial potential.
Table 1: Key MmpL3 Structural Domains and Inhibitor Interactions | Binding Pocket | Residues | Interaction Type | Functional Role | |-------------------|-------------|----------------------|---------------------| | S3 | F260, S293, F649 | Hydrophobic | Substrate channel entry | | S4 | Asp645, Tyr646 | Hydrogen bonding | Proton relay | | S5 | I249, V259, I662 | Hydrophobic | Substrate channel depth |
Pharmacophore modeling has been instrumental in refining pyrrole-2-carboxamides as high-affinity MmpL3 inhibitors. The HipHop algorithm (Discovery Studio) applied to diverse MmpL3 inhibitors (SQ109, ICA38, AU1235) identified three non-contiguous features essential for activity:
N-(2-Furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide aligns precisely with this model (Fig. 1):
Structure-activity relationship (SAR) studies demonstrate that modifications disrupting this pharmacophore mapping abolish potency. For example:
Table 2: Pharmacophore Mapping of N-(2-Furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide | Pharmacophore Feature | Structural Element | Role in Target Engagement | |---------------------------|------------------------|--------------------------------| | Ring Aromatic (RA) | Phenylacetyl phenyl ring | Fills S3 hydrophobic pocket | | Hydrogen Bond Acceptor (HBA) | Carboxamide carbonyl | Binds Asp645 | | Hydrophobic (H) | 2-Furylmethyl | Occupies S5 hydrophobic niche |
The inhibitory efficacy of N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide hinges on synergistic hydrophobic and hydrogen-bonding interactions within MmpL3’s translocation channel:
Hydrogen-Bonding Interactions
The carboxamide linker serves as the hydrogen-bonding core. Docking simulations confirm the carbonyl oxygen accepts a hydrogen bond from Asp645, while the amide N-H donates a bond to Tyr646 or backbone carbonyls [3] [8]. This "clamping" of Asp645 is critical—it disrupts the Asp645-Tyr257 proton relay pair, stalling the conformational changes needed for TMM transport [2]. The furan oxygen may provide supplemental H-bonding capacity, though its solvent exposure likely diminishes its contribution versus the carboxamide.
Hydrophobic Interactions
Conformational Effects
Binding induces allosteric constriction of the transmembrane helices, as observed with SPIRO and NITD-349. This "closed" conformation prevents the helical motions required for proton pumping, providing a secondary mechanism beyond competitive substrate blockage [2] [5]. Mutations in S3/S5 residues (e.g., F260V, I662T) confer resistance by shrinking the pocket, underscoring the necessity of robust hydrophobic filling by the inhibitor [3] [8].
Table 3: Compounds Mentioned in Text | Compound Name | Chemical Structure | Primary Target | |-------------------|------------------------|---------------------| | N-(2-Furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide | C₁₈H₁₆N₂O₃ | MmpL3 | | SQ109 | Ethylenediamine derivative | MmpL3 | | ICA38 | Indole-2-carboxamide | MmpL3 | | AU1235 | Adamantyl urea | MmpL3 | | SPIRO | Piperidine derivative | MmpL3 | | NITD-349 | Indole derivative | MmpL3 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1